4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol
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Overview
Description
4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes two phenol groups connected by an iminobisphenylene bridge. This compound is often used in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol typically involves the reaction of bisphenol A with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the iminobisphenylene bridge. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced polymers and materials.
Biology: Investigated for its potential as a biochemical probe or as a component in biosensors.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism by which 4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can influence catalytic processes. Additionally, its phenol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the behavior of biological molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known compound with similar structural features but lacking the iminobisphenylene bridge.
Bisphenol S: Another related compound with a sulfone group instead of the iminobisphenylene bridge.
Bisphenol F: Contains a methylene bridge between the phenol groups.
Uniqueness
4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol is unique due to its iminobisphenylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications that other bisphenols may not be able to fulfill.
Properties
CAS No. |
85586-53-4 |
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Molecular Formula |
C30H27NO2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[3-[[3-(4-hydroxyphenyl)-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]amino]-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]phenol |
InChI |
InChI=1S/C30H27NO2/c32-27-13-9-25(10-14-27)29(17-21-1-2-22(18-29)4-3-21)31-30(26-11-15-28(33)16-12-26)19-23-5-6-24(20-30)8-7-23/h1-16,31-33H,17-20H2 |
InChI Key |
URUDANUCPOPRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(CC1(C3=CC=C(C=C3)O)NC4(CC5=CC=C(C4)C=C5)C6=CC=C(C=C6)O)C=C2 |
Origin of Product |
United States |
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